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Executive Summary

Rezvilutamide (SHR3680) is a novel, potent, and orally bioavailable second-generation
nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd. It has
been approved in China for the treatment of high-volume metastatic hormone-sensitive
prostate cancer (MHSPC) and is under investigation for other stages of prostate cancer.
Rezvilutamide functions as a competitive androgen receptor (AR) antagonist, effectively
inhibiting AR signaling, which is a key driver of prostate cancer growth. It distinguishes itself
from earlier antiandrogens with a favorable pharmacokinetic profile and a reduced potential for
central nervous system side effects. Preclinical studies have demonstrated its potent anti-tumor
activity, and pivotal clinical trials, most notably the Phase Ill CHART study, have confirmed its
superiority over first-generation antiandrogens in improving clinical outcomes for patients with
advanced prostate cancer. This technical guide provides a comprehensive overview of the
discovery, development, mechanism of action, and clinical evaluation of Rezvilutamide,
intended for researchers, scientists, and drug development professionals.

Introduction to Rezvilutamide

Rezvilutamide, also known by its developmental code SHR3680, is a significant advancement
in the therapeutic landscape for prostate cancer.[1] As a second-generation nonsteroidal
antiandrogen, it was designed to overcome some of the limitations of earlier antiandrogen
therapies.[2][3] Prostate cancer is a leading cause of cancer-related mortality in men, and its
growth is often driven by androgens that activate the androgen receptor (AR), a nuclear
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transcription factor.[3] Rezvilutamide's development was aimed at providing a more potent and
safer option for patients with advanced stages of the disease, particularly metastatic hormone-
sensitive prostate cancer (MHSPC) and metastatic castration-resistant prostate cancer
(mCRPC).[1]

Discovery and Medicinal Chemistry

The discovery of Rezvilutamide originated from a dedicated medicinal chemistry program
focused on identifying novel, potent, and selective AR antagonists with an improved safety
profile. While specific details of the lead optimization process are proprietary, the patent
literature (WO2014036897A1) discloses the chemical scaffold and synthetic routes for a series
of imidazolidine derivatives, including Rezvilutamide. The design strategy likely focused on
enhancing the binding affinity to the AR, improving pharmacokinetic properties, and minimizing
off-target effects, particularly those related to the central nervous system.

Chemical Structure

The chemical structure of Rezvilutamide is 4-(3-(4-(((S)-2,3-dihydroxypropyl)oxy)phenyl)-4,4-
dimethyl-5-o0x0-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

Mechanism of Action

Rezvilutamide exerts its therapeutic effect by potently and selectively targeting the androgen
receptor signaling pathway. This pathway is crucial for the growth and survival of prostate
cancer cells. The mechanism of action of Rezvilutamide involves several key steps:

o Competitive Androgen Receptor Binding: Rezvilutamide acts as a direct competitive
antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR
with high affinity, thereby preventing the binding of endogenous androgens such as
testosterone and dihydrotestosterone (DHT).

« Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically undergoes a
conformational change and translocates from the cytoplasm to the nucleus. Rezvilutamide's
binding to the AR prevents this critical step, keeping the receptor sequestered in the
cytoplasm.
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» Blockade of AR-Mediated Gene Transcription: By inhibiting the nuclear translocation of the
AR, Rezvilutamide effectively blocks the receptor from binding to androgen response
elements (AREs) on the DNA. This, in turn, prevents the transcription of AR target genes that
are essential for prostate cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway inhibited by Rezvilutamide:
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Mechanism of action of Rezvilutamide in inhibiting the androgen receptor signaling pathway.

Preclinical Pharmacology

While a comprehensive public report of the preclinical data for Rezvilutamide is not available,

it has been described as having potent anti-tumor activity in preclinical models. Key preclinical

assessments for a drug of this class typically involve in vitro and in vivo studies to determine its

potency, selectivity, and efficacy.

In Vitro Studies

Androgen Receptor Binding Affinity: The binding affinity of Rezvilutamide to the androgen
receptor is a critical measure of its potency. This is typically determined through competitive
radioligand binding assays. While the specific IC50 value for Rezvilutamide is not publicly
available, its high potency suggests a low nanomolar affinity for the AR.

Cell-Based Assays: The activity of Rezvilutamide would have been evaluated in various
prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (expresses wild-
type AR). These assays would measure the ability of Rezvilutamide to inhibit androgen-
induced cell proliferation and the expression of AR-regulated genes, such as Prostate-
Specific Antigen (PSA).

In Vivo Studies

Xenograft Models: The in vivo efficacy of Rezvilutamide was likely evaluated in animal
models bearing human prostate cancer xenografts, such as the LNCaP model. These
studies would assess the ability of orally administered Rezvilutamide to inhibit tumor
growth.

Pharmacokinetics: Preclinical pharmacokinetic studies in animal models, such as rats and
dogs, are essential to characterize the absorption, distribution, metabolism, and excretion
(ADME) profile of a drug candidate. Rezvilutamide is reported to have a favorable
pharmacokinetic profile.

Safety Pharmacology and Toxicology: Extensive safety pharmacology and toxicology studies
would have been conducted to assess the safety profile of Rezvilutamide before its entry
into clinical trials. A key finding from preclinical studies is that Rezvilutamide has a lower
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penetration of the blood-brain barrier compared to enzalutamide, which is suggested to
contribute to a reduced risk of seizures.

Clinical Development

Rezvilutamide has undergone a comprehensive clinical development program, progressing
from Phase | dose-escalation studies to pivotal Phase lll trials.

Phase I/ll Trial in mCRPC (NCT02691975)

A first-in-human, Phase I/l study was conducted to evaluate the safety, pharmacokinetics, and
preliminary anti-tumor activity of Rezvilutamide in patients with metastatic castration-resistant
prostate cancer (MCRPC).

Methodology: The Phase | portion of the trial was a dose-escalation study to determine the
maximum tolerated dose (MTD) and the recommended Phase Il dose (RP2D). Patients
received escalating doses of Rezvilutamide. The Phase Il part further evaluated the efficacy
and safety at the RP2D.

Key Findings: The study established a good safety and tolerability profile for Rezvilutamide.
Promising anti-tumor activity was observed, with a significant proportion of patients achieving a
PSA response (a decline in PSA levels of >50%).

Table 1. Summary of Key Results from the Phase I/1l Trial in mCRPC
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Parameter

Result

Citation

Patient Population

Metastatic Castration-
Resistant Prostate Cancer
(MCRPC)

Primary Objective (Phase I)

Safety and Tolerability, MTD

Primary Objective (Phase II)

PSA Response Rate

12-week PSA Response Rate

68%

Radiographic Bone Disease

Stabilization at 12 weeks

88.3%

Soft Tissue Response at 12

weeks

34.4%

Common Treatment-Related

Adverse Events

Proteinuria (13.7%)

Phase lll CHART Trial in mHSPC (NCT03520478)

The CHART (Comparing SHR3680 with Bicalutamide in High-Volume Metastatic Hormone-
Sensitive Prostate Cancer) trial was a randomized, open-label, Phase Il study that played a

pivotal role in the approval of Rezvilutamide.

Methodology: The trial enrolled patients with high-volume mHSPC who were randomized to
receive either Rezvilutamide (240 mg once daily) in combination with androgen deprivation
therapy (ADT) or Bicalutamide (a first-generation antiandrogen) plus ADT. The co-primary
endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

The following diagram outlines the workflow of the CHART clinical trial:
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Workflow of the Phase Ill CHART clinical trial.
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Key Findings: The CHART trial demonstrated the superiority of Rezvilutamide plus ADT over
Bicalutamide plus ADT in patients with high-volume mHSPC.

Table 2: Key Efficacy Results from the Phase IIl CHART Trial

. . . . Hazard
. Rezvilutami  Bicalutamid . L.

Endpoint Ratio (95% p-value Citation

de + ADT e+ ADT

Cl)

Radiographic
Progression- 0.44 (0.33-

Not Reached 25.1 months <0.0001
Free Survival 0.58)
(rPFS)
Overall 0.58 (0.44-

) Not Reached Not Reached 0.0001
Survival (OS) 0.77)
Time to PSA 0.37 (0.28-
_ Not Reached  11.0 months <0.0001

Progression 0.49)

Safety Profile: Rezvilutamide was well-tolerated in the CHART trial.

Table 3: Common Grade >3 Adverse Events in the Phase Il CHART Trial

Rezvilutamide + Bicalutamide + L

Adverse Event Citation
ADT (%) ADT (%)

Hypertension 8 7

Hypertriglyceridemia 7 2

Weight Gain 6 4

Anemia 4 5

Hypokalemia 3 1

Experimental Protocols
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This section provides an overview of the methodologies for key experiments typically used in
the discovery and development of a novel androgen receptor antagonist like Rezvilutamide.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled
androgen (e.g., [3H]-DHT) for binding to the androgen receptor.

Materials:

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)

Radiolabeled ligand (e.qg., [*H]-Dihydrotestosterone)

Test compound (Rezvilutamide)

Assay buffer

Scintillation cocktail

Filter plates and vacuum manifold

Scintillation counter

Procedure:

Prepare a series of dilutions of the test compound.

 In a multi-well plate, combine the AR-LBD, the radiolabeled ligand at a fixed concentration,
and the test compound at varying concentrations.

« Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-
LBD + radioligand + a high concentration of unlabeled androgen).

 Incubate the plate to allow the binding to reach equilibrium.
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o Separate the bound from the free radioligand by vacuum filtration through a filter plate that
captures the AR-LBD.

e Wash the filters to remove any unbound radioligand.

» Add scintillation cocktail to each well and measure the radioactivity using a scintillation
counter.

o Calculate the percentage of specific binding at each concentration of the test compound and
determine the IC50 value (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand).

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the
effect of the test compound on tumor growth is monitored over time.

Materials:

Prostate cancer cell line (e.g., LNCaP)

Immunocompromised mice (e.g., nude or SCID mice)

Matrigel (or other extracellular matrix)

Test compound (Rezvilutamide) formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

o Culture the prostate cancer cells to the desired number.

e Harvest the cells and resuspend them in a mixture of media and Matrigel.
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o Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.
e Monitor the mice for tumor formation.

e Once the tumors reach a predetermined size, randomize the mice into treatment and control
groups.

o Administer the test compound (orally) and the vehicle control to the respective groups
according to the planned dosing schedule.

o Measure the tumor dimensions with calipers at regular intervals and calculate the tumor
volume.

» Monitor the body weight of the mice as an indicator of general toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

o Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control
group.

Conclusion

Rezvilutamide (SHR3680) represents a significant therapeutic advance for patients with
prostate cancer. Its development, from a rational medicinal chemistry approach to successful
clinical validation, highlights its potent and selective mechanism of action as an androgen
receptor antagonist. The robust clinical data, particularly from the Phase Ill CHART trial, have
established Rezvilutamide as a new standard of care in combination with ADT for high-volume
mHSPC, offering improved efficacy and a manageable safety profile compared to older
antiandrogens. Ongoing and future research will continue to define the role of Rezvilutamide
in various stages of prostate cancer and in combination with other therapeutic modalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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